molecular formula C19H20F3N9O B2631979 (1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1448063-35-1

(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2631979
CAS RN: 1448063-35-1
M. Wt: 447.426
InChI Key: DATURHFSIPNKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a triazolopyrimidine core . Triazolopyrimidines are a class of heterocyclic compounds that have been found in various pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, triazolopyrimidines are generally synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound likely involves a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring .

Scientific Research Applications

Antagonistic Activities

One study investigates the synthesis and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, showing potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity in vivo, indicating their potential for mood disorder treatments (Watanabe et al., 1992).

Synthesis of Heterocyclic Compounds

Another study presents a new approach for synthesizing pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphthofuran moiety, highlighting the versatility of these heterocyclic frameworks in creating compounds with potential pharmacological applications (Abdelhamid et al., 2012).

Potential Antihypertensive Agents

Research into the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines with varying substituents demonstrates their potential as antihypertensive agents, suggesting the relevance of triazolo and pyrimidine derivatives in developing cardiovascular therapeutics (Bayomi et al., 1999).

P2X7 Antagonist for Mood Disorders

A dipolar cycloaddition reaction was developed to access novel P2X7 antagonists, including compounds with a triazolo[4,5-c]pyridine structure, demonstrating their significant potential in treating mood disorders, which were advanced into phase I clinical trials (Chrovian et al., 2018).

Antibacterial and Antifungal Activities

The synthesis of new pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine derivatives containing a 1,2,3-triazole moiety was explored for their antitrypanosomal activity, contributing to the development of antimicrobial agents (Abdelriheem et al., 2017).

Future Directions

Triazolopyrimidines and related compounds have been the subject of ongoing research due to their wide range of biological activities . Future research may focus on the synthesis of new derivatives and investigation of their biological activities.

properties

IUPAC Name

[1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N9O/c1-28-16-15(26-27-28)17(25-11-24-16)31-9-12(10-31)18(32)30-6-4-29(5-7-30)14-3-2-13(8-23-14)19(20,21)22/h2-3,8,11-12H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATURHFSIPNKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.